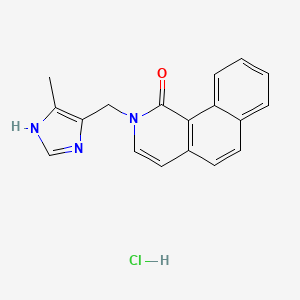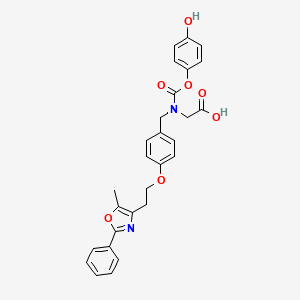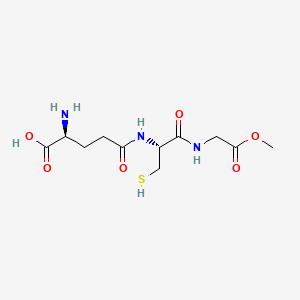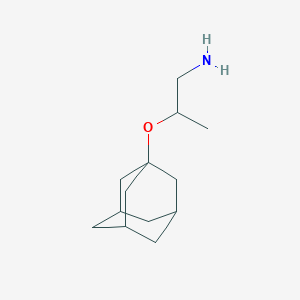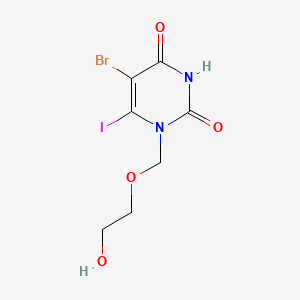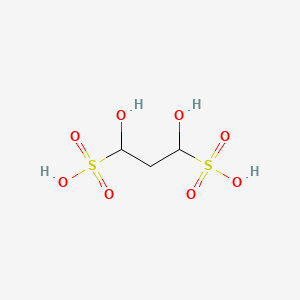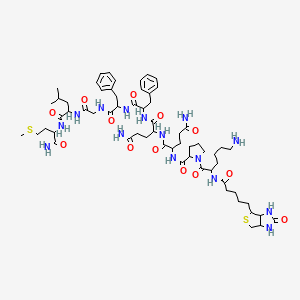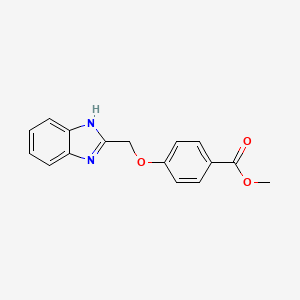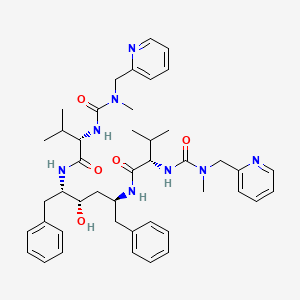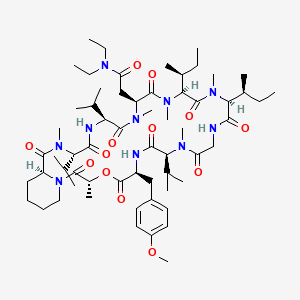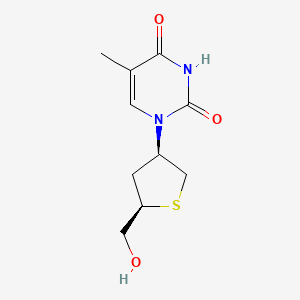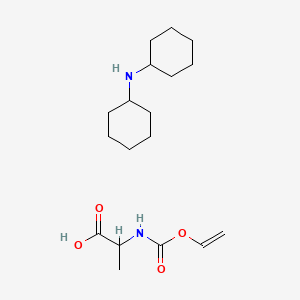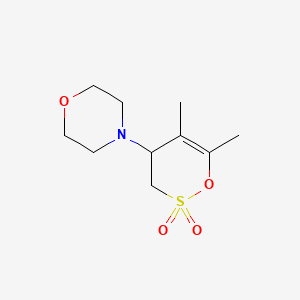
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is a chemical compound with the molecular formula C10H17NO4S. This compound features a morpholine ring attached to a 1,2-oxathiin ring, which is further substituted with dimethyl groups and a dioxido functionality. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine typically involves the reaction of morpholine with a suitable precursor of the 1,2-oxathiin ring. One common method involves the cyclization of a precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiin ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: This compound features a similar oxathiin ring but with different substituents.
4-(5,6-Dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylaniline: Another compound with a similar core structure but different functional groups.
Uniqueness
4-(5,6-Dimethyl-2,2-dioxido-3,4-dihydro-1,2-oxathiin-4-yl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and oxathiin rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
73813-10-2 |
|---|---|
Formule moléculaire |
C10H17NO4S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
5,6-dimethyl-4-morpholin-4-yl-3,4-dihydrooxathiine 2,2-dioxide |
InChI |
InChI=1S/C10H17NO4S/c1-8-9(2)15-16(12,13)7-10(8)11-3-5-14-6-4-11/h10H,3-7H2,1-2H3 |
Clé InChI |
VUISNAZBZKLQAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OS(=O)(=O)CC1N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


